molecular formula C14H17N3O3S2 B11168186 2-(benzenesulfonyl)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)acetamide

2-(benzenesulfonyl)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11168186
M. Wt: 339.4 g/mol
InChI Key: LMYJBZWAQYUMQY-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that features a sulfonyl group attached to a benzene ring, an acetamide group, and a thiadiazole ring with a tert-butyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base.

    Sulfonylation: The benzenesulfonyl group can be introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(benzenesulfonyl)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with nucleophilic sites in biological molecules, while the thiadiazole ring can participate in redox reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzenesulfonyl)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H17N3O3S2

Molecular Weight

339.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H17N3O3S2/c1-14(2,3)12-16-17-13(21-12)15-11(18)9-22(19,20)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,17,18)

InChI Key

LMYJBZWAQYUMQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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